2-(4-氯苯氧基)-2-甲基丙腈

描述

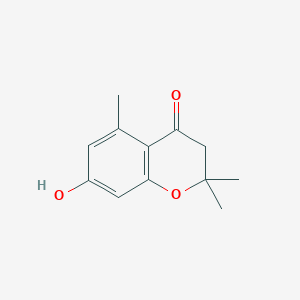

“2-(4-Chlorophenoxy)-2-methylpropanenitrile” is a chemical compound that is also known as Clofibric acid . It is used in laboratory chemicals . It is an aromatic ether and a member of monochlorobenzenes and a monocarboxylic acid .

Synthesis Analysis

The synthesis of this compound involves keeping the (4-chlorophenoxy)methyl group at C-2 constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized to identify the optimal spacing and orientation of the piperidine ring nitrogen relative to the benzimidazole .

Chemical Reactions Analysis

The compound has been used in the production of controlled-release systems, which may help to minimize the side effects that often accompany the conventional application of pesticides . It has also been used in the study of enantioselective stable isotope analysis (ESIA) of polar herbicides .

科学研究应用

农药杂质及环境影响

一项研究考察了农药中二噁英杂质的种类和数量,其中包括 2,4-二氯苯氧乙酸 (2,4-D) 等化学物质。这项研究对于了解这些化学物质在农业中的环境影响和安全性非常重要 (益永、高须和中西,2001)。

有机合成中的催化应用

对有机合成中使用的催化剂三氧化铼甲基的研究,阐明了芳香族化合物的转化过程,这与有机化学的更广泛领域相关,可能包括 2-(4-氯苯氧基)-2-甲基丙腈 (梅希亚和托尼,2012)。

环境降解研究

对氯酚(如 4-氯酚)降解的研究,提供了对类似氯苯氧基化合物的环境归宿的见解。了解这些降解机制对于评估此类化合物对环境的影响至关重要 (夏尔马、穆克霍帕迪耶和默西,2012)。

光催化降解方法

使用掺杂硫酸铜的二氧化钛对氯酚进行光催化降解的研究,对从环境中去除类似污染物具有影响。这项研究有助于开发更有效的方法来净化此类污染物的水和土壤 (林、索帕加里、吉贾内苏万和卢,2018)。

安全和危害

作用机制

Target of Action

It is known that it acts in the central nervous system (cns) rather than directly on skeletal muscle . It is also known to block nerve impulses or pain sensations that are sent to the brain .

Mode of Action

Its effects are measured mainly by subjective responses . It is believed to interact with its targets in the CNS, leading to changes in nerve impulse transmission .

Biochemical Pathways

It is known that it can induce oxidative stress in certain organisms . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It is known that it is rapidly and completely absorbed . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of this compound is between 2.3-5 hours .

Result of Action

It is known to block nerve impulses or pain sensations that are sent to the brain . This can lead to a reduction in perceived pain, making it useful in the treatment of certain painful conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenoxy)-2-methylpropanenitrile. For example, it has been shown to have toxic effects on non-target aquatic plants, leading to a decline in growth and induced oxidative stress . This suggests that the compound’s action can be influenced by its presence in aquatic environments .

生化分析

Biochemical Properties

2-(4-Chlorophenoxy)-2-methylpropanenitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as chloride channels, specifically the ClC-1 channel, which is crucial for maintaining chloride ion homeostasis in cells . The interaction of 2-(4-Chlorophenoxy)-2-methylpropanenitrile with ClC-1 channels results in altered gating properties, affecting the channel’s open probability and ion conductance . This modulation can have downstream effects on cellular processes that depend on chloride ion flux.

Cellular Effects

The effects of 2-(4-Chlorophenoxy)-2-methylpropanenitrile on various cell types and cellular processes are profound. In muscle cells, for instance, this compound has been shown to influence the gating of chloride channels, leading to changes in muscle excitability and contraction . Additionally, 2-(4-Chlorophenoxy)-2-methylpropanenitrile can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting gene expression and cellular metabolism . These changes can result in altered cellular functions, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-(4-Chlorophenoxy)-2-methylpropanenitrile exerts its effects through specific binding interactions with biomolecules. It binds to the ClC-1 chloride channel, causing a shift in the voltage dependence of the channel’s open probability . This binding decreases the affinity of the chloride binding site within the channel, leading to faster deactivation at hyperpolarizing potentials . Additionally, 2-(4-Chlorophenoxy)-2-methylpropanenitrile can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Chlorophenoxy)-2-methylpropanenitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Chlorophenoxy)-2-methylpropanenitrile remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of ion channels and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-(4-Chlorophenoxy)-2-methylpropanenitrile vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular functions without causing significant toxicity . At higher doses, 2-(4-Chlorophenoxy)-2-methylpropanenitrile can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where specific dosages result in distinct biochemical and physiological responses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

2-(4-Chlorophenoxy)-2-methylpropanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the activity of enzymes such as fatty acid-binding proteins (FABP) and peroxisome proliferator-activated receptors (PPAR), affecting lipid metabolism and oxidative stress responses . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-(4-Chlorophenoxy)-2-methylpropanenitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and organelles . Its localization and accumulation within cells can influence its biochemical activity and overall efficacy in experimental settings.

Subcellular Localization

2-(4-Chlorophenoxy)-2-methylpropanenitrile exhibits specific subcellular localization patterns that affect its activity and function . The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus or mitochondria, where it can interact with specific biomolecules and modulate cellular processes. Understanding the subcellular localization of 2-(4-Chlorophenoxy)-2-methylpropanenitrile is crucial for elucidating its precise mechanisms of action.

属性

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENFRDUXBGWJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381781 | |

| Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24889-11-0 | |

| Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride](/img/structure/B1596701.png)

![2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1596703.png)

![4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde](/img/structure/B1596704.png)